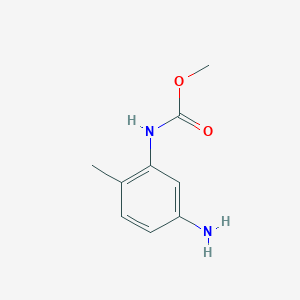

Methyl (5-amino-2-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (5-amino-2-methylphenyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and features a methyl group, an amino group, and a carbamate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-amino-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of dimethyl carbonate as a carbamoylation agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as Fe2O3/SiO2 .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 5-amino-2-methylphenol with methyl chloroformate or dimethyl carbonate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (5-amino-2-methylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor and in the study of biochemical pathways.

Medicine: Explored for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug that releases the active compound upon hydrolysis. The carbamate group can modulate enzyme activity by forming reversible covalent bonds with the active site, thereby inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Methyl N-(5-amino-2-methylphenyl)carbamate: A closely related compound with similar structural features.

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, an anticancer agent.

5-Amino-pyrazoles: Compounds with similar biological activities and applications in medicinal chemistry.

Uniqueness

Methyl (5-amino-2-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug and its applications in various fields make it a valuable compound for research and industrial use .

Biological Activity

Methyl (5-amino-2-methylphenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The compound's activity may be attributed to its ability to bind to certain enzymes or receptors, although specific targets remain under investigation.

1. Cytotoxicity and Cell Viability

Research has shown that exposure to carbamate compounds can lead to cytotoxic effects in various cell lines. For instance, studies have demonstrated that carbamates can induce oxidative stress, leading to decreased cell viability and apoptosis in human endothelial cells and lymphocytes .

A notable study evaluated the impact of this compound on A549 alveolar epithelial cells, revealing a concentration-dependent decrease in cell viability. This aligns with findings from other carbamate compounds, which also exhibited significant cytotoxicity at varying concentrations .

2. Enzyme Inhibition

This compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmission. Inhibitors of AChE are often explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that similar carbamate derivatives show potent AChE inhibition, indicating a possible therapeutic role for this compound in neuropharmacology .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Cell Lines : A study involving human umbilical vein endothelial cells exposed to carbamates reported increased reactive oxygen species (ROS) generation and DNA damage, leading to apoptosis at concentrations above 500 μM . This suggests that this compound may share similar toxicological profiles.

- Comparative Analysis : In comparative studies with other carbamates, this compound was found to have a significant effect on cell cycle progression, particularly inducing G2/M phase arrest in treated cells . This effect is crucial for understanding its potential as an anticancer agent.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

Properties

CAS No. |

68621-63-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl N-(5-amino-2-methylphenyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

InChI Key |

HAEHENMGEBQTGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.